molecular formula C10H13NO3 B8159301 2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide

2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide

Cat. No.: B8159301
M. Wt: 195.21 g/mol
InChI Key: OSAFONHPNNOKGZ-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide is an organic compound that belongs to the class of phenolic amides. This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a benzene ring, along with an acetamide group. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with methylamine and acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amide product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. For instance, its analgesic activity is believed to be mediated through the inhibition of certain enzymes involved in pain signaling pathways. The compound may also interact with cellular receptors and modulate the production of reactive oxygen species, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amide group, in particular, plays a crucial role in its analgesic properties, differentiating it from other phenolic compounds that may lack this functionality .

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-10(13)6-7-3-4-9(14-2)8(12)5-7/h3-5,12H,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAFONHPNNOKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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